molecular formula C9H16O2 B13873392 2-Methylcycloheptane-1-carboxylic acid

2-Methylcycloheptane-1-carboxylic acid

Cat. No.: B13873392
M. Wt: 156.22 g/mol
InChI Key: ONJHGEJPPSSKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcycloheptane-1-carboxylic acid is a cycloaliphatic carboxylic acid featuring a seven-membered cycloheptane ring substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 1-position. The cycloheptane ring introduces distinct steric and electronic properties compared to smaller (e.g., cyclohexane) or aromatic rings, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-5-3-2-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

ONJHGEJPPSSKDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcycloheptane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. The specific methods for producing 2-Methylcycloheptane-1-carboxylic acid on an industrial scale may include the use of catalytic oxidation processes and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl group or the hydrogen atoms on the ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated cycloalkanes, alkyl-substituted cycloalkanes.

Scientific Research Applications

2-Methylcycloheptane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The methyl group and the cycloalkane ring contribute to the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methylcycloheptane-1-carboxylic acid with structurally related compounds, emphasizing ring size, substituent effects, and functional group positioning.

Table 1: Structural and Functional Comparisons

Compound Name Ring Type/Size Substituent(s) Key Properties/Applications Reference
2-Methylcycloheptane-1-carboxylic acid Cycloheptane (7) Methyl (C-2), COOH (C-1) High conformational flexibility; potential for strained intermediates Hypothetical
1-Aminocyclohexanecarboxylic acid Cyclohexane (6) Amino (C-1), COOH (C-1) Used in peptide mimetics; chiral centers influence bioactivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine (6, aromatic) Chloro (C-2), Methyl (C-6), COOH (C-4) Aromatic heterocycle; reactivity driven by electron-withdrawing groups
(1S,2R)-1-Amino-2-phenylcyclohexanecarboxylic acid Cyclohexane (6) Amino (C-1), Phenyl (C-2), COOH (C-1) Rigid chiral structure; applications in asymmetric catalysis

Key Findings:

Ring Size and Strain: The seven-membered cycloheptane ring in the target compound introduces moderate ring strain compared to the six-membered cyclohexane derivatives (e.g., 1-aminocyclohexanecarboxylic acid). This strain may enhance reactivity in ring-opening or functionalization reactions . Aromatic pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit planar rigidity, favoring π-π stacking and electronic delocalization, unlike the non-aromatic cycloheptane system .

Substituent Effects: Methyl groups (as in the target compound) act as electron-donating substituents, stabilizing adjacent carbocations but reducing acidity of the carboxylic acid compared to electron-withdrawing groups (e.g., chloro in pyrimidine analogs) . Amino-substituted cyclohexane derivatives (e.g., 1-aminocyclohexanecarboxylic acid) exhibit zwitterionic behavior in aqueous solutions, a property less pronounced in methyl-substituted analogs .

Stereochemical Complexity: Chiral cyclohexane derivatives like (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid highlight the importance of stereochemistry in biological activity. The target compound’s stereochemistry (if present) could similarly influence its interactions .

Research Implications and Limitations

While the provided evidence lacks direct data on 2-methylcycloheptane-1-carboxylic acid, comparisons with cyclohexane and pyrimidine analogs suggest:

  • Synthetic Utility: The compound’s larger ring may facilitate novel macrocyclic or medium-ring syntheses.
  • Biomedical Potential: Methyl and carboxylic acid groups could enable interactions with enzymes or receptors, though further studies are needed.
  • Data Gaps : Experimental data on solubility, melting point, and reactivity specific to the target compound are absent in the provided sources, necessitating caution in extrapolating results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.